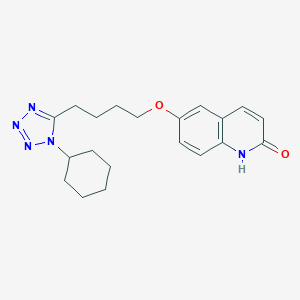

3,4-Déhydrocilostazol

Vue d'ensemble

Description

OPC-13015, également connu sous le nom de 3,4-déhydro cilostazol, est un métabolite du cilostazol. Le cilostazol est un inhibiteur sélectif de la phosphodiestérase-III possédant des propriétés antiplaquettaires, antithrombotiques et vasodilatatrices. OPC-13015 exerce un effet inhibiteur plus puissant sur la phosphodiestérase de type 3 que le cilostazol, ce qui en fait un composé intéressant pour le traitement des déficiences cognitives et d’autres affections médicales .

Applications De Recherche Scientifique

OPC-13015 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, OPC-13015 has been studied for its potential therapeutic effects in mitigating cognitive impairments, such as those associated with Alzheimer’s disease . It has shown a stronger inhibitory effect on type 3 phosphodiesterase than cilostazol, making it a promising candidate for further research in this area . Additionally, OPC-13015 has been used in pharmacokinetic studies to understand the metabolism and effects of cilostazol .

Mécanisme D'action

Le mécanisme d’action d’OPC-13015 implique l’inhibition de la phosphodiestérase de type 3, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) dans les cellules . Cette augmentation de l’AMPc entraîne divers effets physiologiques, notamment la vasodilatation, l’inhibition de l’agrégation plaquettaire et des bénéfices cognitifs potentiels . Les cibles moléculaires d’OPC-13015 comprennent les enzymes phosphodiestérases, qui jouent un rôle crucial dans la régulation des niveaux intracellulaires d’AMPc .

Analyse Biochimique

Biochemical Properties

3,4-Dehydrocilostazol is involved in complex metabolic pathways, with cytochrome P450 (CYP) isoenzymes playing a crucial role in its biotransformation . It interacts with these enzymes, particularly CYP3A4 and to a lesser extent CYP2C19 .

Cellular Effects

The effects of 3,4-Dehydrocilostazol at the cellular level are closely tied to its parent compound, cilostazol. Cilostazol is known to inhibit phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

3,4-Dehydrocilostazol exerts its effects at the molecular level through its interactions with biomolecules. As a metabolite of cilostazol, it shares similar mechanisms of action. Cilostazol and its metabolites inhibit phosphodiesterase III activity, leading to an increase in cAMP in cells . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have shown that cilostazol and its metabolites can be quantified in human plasma using liquid chromatography-tandem mass spectrometry , suggesting that it is possible to monitor the temporal changes in the effects of 3,4-Dehydrocilostazol.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3,4-Dehydrocilostazol in animal models are limited, research on cilostazol has shown promising results. For instance, cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models .

Metabolic Pathways

3,4-Dehydrocilostazol is involved in the metabolic pathways of cilostazol. Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, mainly by 3A4 and to a lesser extent by 2C19 . Two major pharmacologically active metabolites of cilostazol are OPC-13015 (3,4-dehydrocilostazol) and OPC-13213 .

Transport and Distribution

Cilostazol is known to be 95 to 98% protein-bound, predominantly to albumin . The binding for 3,4-Dehydrocilostazol is 97.4% .

Méthodes De Préparation

OPC-13015 est synthétisé par le métabolisme du cilostazol. La principale voie métabolique implique la conversion du cilostazol en OPC-13015 par les enzymes du cytochrome P450, en particulier le CYP3A4 . Ce processus implique l’oxydation du cilostazol pour former le métabolite actif OPC-13015

Analyse Des Réactions Chimiques

OPC-13015 subit diverses réactions chimiques, notamment l’oxydation et la réduction. La principale réaction implique l’oxydation du cilostazol pour former OPC-13015. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les enzymes du cytochrome P450 et des conditions réactionnelles spécifiques qui facilitent le processus d’oxydation . Le principal produit formé par ces réactions est OPC-13015 lui-même .

Applications de la recherche scientifique

OPC-13015 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, OPC-13015 a été étudié pour ses effets thérapeutiques potentiels dans l’atténuation des déficiences cognitives, telles que celles associées à la maladie d’Alzheimer . Il a montré un effet inhibiteur plus puissant sur la phosphodiestérase de type 3 que le cilostazol, ce qui en fait un candidat prometteur pour de nouvelles recherches dans ce domaine . De plus, OPC-13015 a été utilisé dans des études pharmacocinétiques pour comprendre le métabolisme et les effets du cilostazol .

Comparaison Avec Des Composés Similaires

OPC-13015 est similaire à d’autres métabolites du cilostazol, tels que OPC-13213 et OPC-13217 . OPC-13015 exerce un effet inhibiteur plus puissant sur la phosphodiestérase de type 3 par rapport à ces autres métabolites . Cette propriété unique fait d’OPC-13015 un composé d’un intérêt particulier pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224705 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-62-9 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DEHYDROCILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

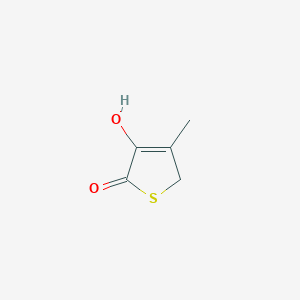

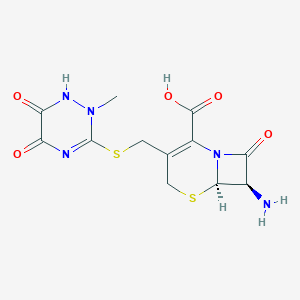

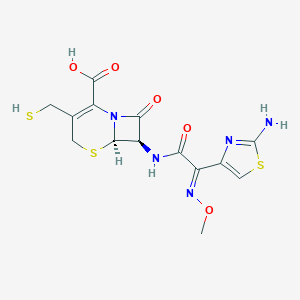

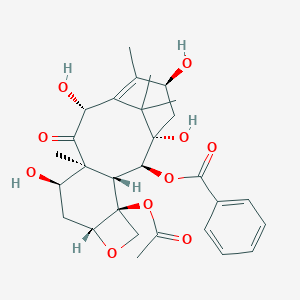

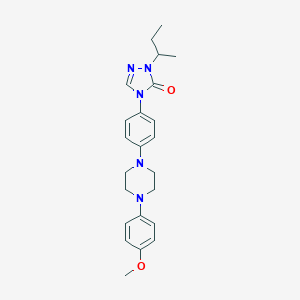

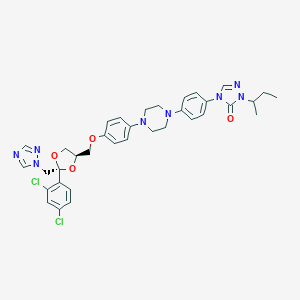

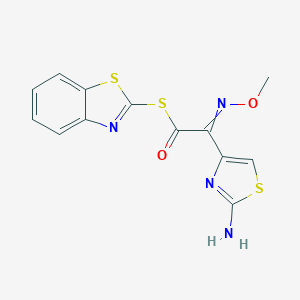

Feasible Synthetic Routes

Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?

A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.

Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?

A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.

Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?

A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)